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  • Product: 5-Methoxypiperidin-3-ol;hydrochloride
  • CAS: 2305253-55-6

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 5-Methoxypiperidin-3-ol;hydrochloride

An In-depth Technical Guide to (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride Abstract This technical guide provides a comprehensive overview of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride, a chiral heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride

Abstract

This technical guide provides a comprehensive overview of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride, a chiral heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The piperidine scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique stereochemical and functional features. This document details the compound's chemical structure, physicochemical properties, a proposed synthetic route, analytical characterization methods, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Molecular Identity and Structural Analysis

(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is a specific stereoisomer of a substituted piperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a ubiquitous feature in a vast number of alkaloids and synthetic pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

IdentifierValue
IUPAC Name (3R,5R)-5-methoxypiperidin-3-ol;hydrochloride
CAS Number 2309431-95-4[2]
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol

Structural Features:

The molecule's utility is derived from its distinct structural characteristics:

  • Chiral Centers: The presence of two defined chiral centers at the C3 and C5 positions ((3R,5R) configuration) provides a rigid, three-dimensional scaffold. This is critical in modern drug design for achieving high-potency and selective interactions with biological targets.

  • Piperidine Ring: The saturated ring system allows for conformational flexibility, which can be crucial for optimizing binding to a protein's active site. The nitrogen atom acts as a basic center and a potential hydrogen bond acceptor.

  • Hydroxyl Group (-OH): Located at the C3 position, this group can act as both a hydrogen bond donor and acceptor. This functionality is pivotal for target engagement and can significantly influence the compound's solubility and metabolic profile.

  • Methoxy Group (-OCH₃): The methoxy group at the C5 position increases lipophilicity compared to a di-hydroxy analog. It can also act as a hydrogen bond acceptor and its steric bulk can influence the overall conformation of the piperidine ring. This substitution can be key to modulating properties like blood-brain barrier penetration.

Physicochemical Properties: A Predictive Approach

Experimental physicochemical data for (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is not extensively documented in publicly available literature. Therefore, we present a set of predicted properties derived from computational models, which serve as a valuable guide for experimental design. Such in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are standard practice in modern drug discovery to forecast a compound's behavior.[1][3][4]

PropertyPredicted ValueSignificance in Drug Development
pKa (most basic) 8.5 - 9.5Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. The piperidine nitrogen is the primary basic center.
cLogP 0.5 - 1.5Indicates lipophilicity and the partitioning behavior between aqueous and lipid environments. This value suggests a good balance for potential cell permeability and aqueous solubility.
Aqueous Solubility Moderately SolubleThe hydrochloride salt form significantly enhances water solubility. The balance of polar (-OH, -NH₂⁺-) and non-polar (ring, -OCH₃) groups dictates its overall solubility.
Polar Surface Area ~55 ŲInfluences membrane permeability and oral bioavailability. A value in this range is often considered favorable for drug-like molecules.
Number of H-Bond Donors 2 (from -OH and -NH₂⁺)Key for specific interactions with biological targets.
Number of H-Bond Acceptors 3 (from -OH, -OCH₃, and N)Provides multiple points for molecular recognition.

Disclaimer: These values are computationally predicted and should be confirmed experimentally. The prediction of pKa, for instance, can be performed using various software tools, some of which employ graph-convolutional neural networks to learn chemical patterns related to ionization.[5]

Proposed Synthesis and Purification Workflow

The synthesis of chiral 3-piperidinols can be achieved from readily available pyridine precursors.[6] A plausible and efficient route to (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride involves the stereoselective hydrogenation of a substituted pyridine.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N and C-C bonds of the piperidine ring, leading back to a functionalized pyridine. The key transformation is the reduction of the aromatic pyridine ring to the saturated piperidine ring, which must be controlled to yield the desired (3R,5R) stereochemistry.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical)
  • Hydrogenation:

    • To a high-pressure autoclave, add 5-Methoxy-pyridin-3-ol (1.0 eq).

    • Add a suitable chiral catalyst (e.g., 1-2 mol% of a Rhodium-based catalyst).

    • Add a degassed solvent such as methanol or ethanol.

    • Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 atm).

    • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Purification and Salt Formation:

    • Purify the crude free base using silica gel column chromatography if necessary.

    • Dissolve the purified free base in a suitable solvent like isopropanol (IPA) or diethyl ether.

    • Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether, 1.1 eq) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Stir the resulting slurry for 1-2 hours at room temperature.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield pure (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Stereochemistry Sample Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Confirms Connectivity & Stereorelationships MS High-Resolution MS Sample->MS Confirms Molecular Formula HPLC Chiral HPLC Sample->HPLC Determines Purity & Enantiomeric Excess Elemental Elemental Analysis (CHN) Sample->Elemental Confirms Elemental Composition

Caption: Analytical workflow for quality control.

NMR Spectroscopy Protocol
  • Objective: To confirm the chemical structure and stereochemistry.

  • Procedure:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to identify all proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule. The relative stereochemistry can often be inferred from coupling constants and NOE experiments.

Mass Spectrometry Protocol
  • Objective: To confirm the exact mass and elemental formula.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion for the free base.

    • Compare the measured exact mass to the calculated theoretical mass. The difference should be within 5 ppm.

Chiral HPLC Protocol
  • Objective: To determine the enantiomeric and diastereomeric purity.

  • Procedure:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of all possible stereoisomers.

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the solution and integrate the peak areas to calculate the purity and enantiomeric/diastereomeric excess.

Hazard Assessment, Safe Handling, and Storage

Understanding the potential hazards and implementing appropriate safety measures is crucial when working with any chemical substance.

GHS Hazard Classification

Based on available data, the compound is classified as follows:

Hazard CodeHazard StatementGHS Pictogram
H315Causes skin irritation. [2]GHS07 (Exclamation Mark)
H319Causes serious eye irritation. [2]GHS07 (Exclamation Mark)
H335 / H336May cause respiratory irritation or drowsiness/dizziness. [2]GHS07 (Exclamation Mark)
Safe Handling Protocol
  • Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Not typically required if work is performed in a fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Significance in Medicinal Chemistry and Drug Discovery

(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is not merely a chemical reagent; it is a sophisticated building block for the creation of novel molecular entities with therapeutic potential.

  • Scaffold for CNS-Active Agents: The piperidine core is prevalent in many drugs that target the central nervous system. The physicochemical properties of this compound (e.g., moderate LogP, polar surface area) suggest it could be a valuable starting point for developing agents that can cross the blood-brain barrier.

  • Fragment-Based Drug Discovery (FBDD): With its defined 3D structure and multiple points for functionalization, this molecule is an ideal fragment for FBDD campaigns. It can be used to probe the binding pockets of proteins and then elaborated to generate high-affinity ligands.

  • Library Synthesis: The hydroxyl and secondary amine functionalities serve as convenient handles for parallel synthesis, allowing for the rapid generation of a library of diverse analogs. This is a key strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.

References

  • Prediction of Physicochemical Properties - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • (3R)-3-methylpiperidine hydrochloride | C6H14ClNO | CID 69216666 - PubChem. (2026, March 7). Retrieved March 24, 2026, from [Link]

  • (3R,5R)-5-methoxypiperidin-3-ol hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 24, 2026, from [Link]

  • (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO | CID 155921101 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 53487134 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Xundrug/MolGpKa: The graph-convolutional neural network for pka prediction - GitHub. (n.d.). Retrieved March 24, 2026, from [Link]

  • Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches - ChemRxiv. (n.d.). Retrieved March 24, 2026, from [Link]

  • Molecular Property Prediction Using Machine Learning - Nurix Therapeutics. (2022, December 8). Retrieved March 24, 2026, from [Link]

  • The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. (2005, August 18). Retrieved March 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026, February 2). Retrieved March 24, 2026, from [Link]

  • (PDF) Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4-Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One with DFT. (2025, November 19). Retrieved March 24, 2026, from [Link]

  • JP XIV. Official Monographs for Part I / dl-Methylephedrine Hydrochloride 613. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Stereochemistry and Enantiomeric Separation of 5-Methoxypiperidin-3-ol Hydrochloride: A Comprehensive Technical Guide

Introduction and Structural Significance The 3,5-disubstituted piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of direct renin inhibitors[1], MAPK signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

The 3,5-disubstituted piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of direct renin inhibitors[1], MAPK signaling pathway modulators[2], and complex alkaloid syntheses[3][4]. Among these, 5-methoxypiperidin-3-ol hydrochloride presents a unique stereochemical challenge. Possessing two chiral centers at the C3 and C5 positions, the molecule exists as four distinct stereoisomers (two pairs of enantiomers).

Achieving enantiopurity of this building block is critical, as the spatial orientation of the hydroxyl and methoxy groups directly dictates the binding affinity and pharmacokinetic profile of the downstream active pharmaceutical ingredient (API)[2]. This whitepaper provides an in-depth analysis of the stereochemical architecture of 5-methoxypiperidin-3-ol and details the field-proven methodologies for its enantiomeric resolution.

Stereochemical Architecture & Conformational Causality

The substitution pattern of 5-methoxypiperidin-3-ol generates four stereoisomers:

  • The cis-Racemate: (3R,5S) and (3S,5R)

  • The trans-Racemate: (3R,5R) and (3S,5S)

Conformational Thermodynamics

The separation of these isomers relies fundamentally on their conformational thermodynamics. In a six-membered piperidine ring, 1,3-disubstitution heavily favors the cis configuration.

  • cis-Isomers: Can adopt a highly stable di-equatorial (e,e) chair conformation, minimizing 1,3-diaxial steric clashes.

  • trans-Isomers: Are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. The mandatory axial positioning of either the hydroxyl or methoxy group incurs a significant steric penalty (A-value strain).

Causality in Separation: This thermodynamic difference in ground-state stability translates to distinct dipole moments and polarities. Consequently, the cis and trans racemates can be easily separated from one another using standard achiral silica gel chromatography before any chiral resolution is attempted[3].

Pathway Racemate Racemic 5-Methoxypiperidin-3-ol (4 Stereoisomers) Silica Achiral Silica Gel Chromatography (Diastereomeric Separation) Racemate->Silica Cis cis-Racemate (3R,5S) & (3S,5R) Stable (e,e) Conformation Silica->Cis Fraction A Trans trans-Racemate (3R,5R) & (3S,5S) Less Stable (a,e) Conformation Silica->Trans Fraction B HPLC1 Chiral HPLC (e.g., Chiralpak AD-H) Cis->HPLC1 HPLC2 Chiral HPLC (e.g., Chiralcel OD-H) Trans->HPLC2 Isomer1 (3R,5S)-Isomer HPLC1->Isomer1 Isomer2 (3S,5R)-Isomer HPLC1->Isomer2 Isomer3 (3R,5R)-Isomer HPLC2->Isomer3 Isomer4 (3S,5S)-Isomer HPLC2->Isomer4

Fig 1. Workflow for the diastereomeric and enantiomeric resolution of 5-methoxypiperidin-3-ol.

Quantitative Isomer Data

To ensure rigorous tracking during resolution workflows, the physical and registry data for the four isolated hydrochloride salts are summarized below[5][6][7].

StereoisomerConfiguration TypeCAS Registry NumberMolecular FormulaMW (HCl Salt)Expected Stability
(3R, 5R) trans-enantiomer2309431-95-4 C6​H14​ClNO2​ 167.63 g/mol Lower (a,e)
(3S, 5S) trans-enantiomerN/A (EN300-28247294) C6​H14​ClNO2​ 167.63 g/mol Lower (a,e)
(3R, 5S) cis-enantiomer2624109-42-6 C6​H14​ClNO2​ 167.63 g/mol Higher (e,e)
(3S, 5R) cis-enantiomer2624109-21-1 C6​H14​ClNO2​ 167.63 g/mol Higher (e,e)

Enantiomeric Separation Strategies

Once the cis and trans diastereomers are separated, the resulting racemates must be resolved into their pure enantiomers. Two primary self-validating systems are employed: Preparative Chiral HPLC and Enzymatic Kinetic Resolution .

Preparative Chiral HPLC (The Industry Standard)

Chromatographic resolution using polysaccharide-based chiral stationary phases (CSPs) is the most direct method for isolating enantiopure piperidines[8].

Mechanistic Causality: 5-Methoxypiperidin-3-ol is supplied as a hydrochloride salt. If injected directly onto a silica-backed CSP, the protonated secondary amine will undergo strong ion-exchange interactions with residual anionic silanol groups ( SiO− ) on the column. This causes severe peak tailing and destroys enantiomeric resolution. To circumvent this, Diethylamine (DEA) is added to the mobile phase. DEA serves a dual purpose: it free-bases the piperidine in situ and competitively caps the active silanol sites, ensuring that the analyte interacts exclusively with the chiral selector via hydrogen bonding and steric fit.

Step-by-Step HPLC Protocol:
  • Sample Preparation: Dissolve the cis-racemate (or trans-racemate) in a 1:1 mixture of Hexane and Isopropanol (IPA) to a concentration of 10 mg/mL.

  • Column Selection: Equip the LC system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 20 mm for preparative scale.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / IPA / DEA (85 : 15 : 0.1, v/v/v). Critical Step: Ensure DEA is fresh to prevent carbonate formation.

  • Chromatographic Parameters:

    • Flow rate: 10.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (or ELSD, as the molecule lacks strong chromophores).

  • Fraction Collection: Collect the two baseline-resolved peaks.

  • Salt Reformation: Immediately treat the collected fractions with 1.2 equivalents of ethereal HCl to re-precipitate the stable enantiopure hydrochloride salts and prevent oxidative degradation of the free base.

Enzymatic Kinetic Resolution

For scalable, chromatography-free resolution of the cis-racemate, biocatalytic acylation using Pseudomonas fluorescens lipase (PFL) is highly effective[4].

Mechanistic Causality: Lipases feature a highly defined chiral pocket. The spatial orientation of the active site's catalytic triad (Ser-His-Asp) selectively accommodates the transition state of the (3S,5R) enantiomer. The secondary hydroxyl group of the (3S,5R) isomer perfectly aligns with the oxyanion hole, while the bulky piperidine ring sits in the hydrophobic pocket, allowing rapid acylation. Conversely, the (3R,5S) enantiomer faces severe steric hindrance, preventing the formation of the tetrahedral intermediate. This differential activation energy ( ΔΔG‡ ) results in a self-validating kinetic resolution yielding the (3S,5R)-acetate and the unreacted (3R,5S)-alcohol.

EnzymeMechanism Substrate cis-Racemate (3R,5S) & (3S,5R) Complex Enzyme-Substrate Tetrahedral Intermediate Substrate->Complex + Vinyl Acetate Enzyme Lipase (P. fluorescens) Chiral Active Site Enzyme->Complex Prod1 (3S,5R)-Acetate (Acylated Enantiomer) Complex->Prod1 Matched (Fast) Prod2 (3R,5S)-Alcohol (Unreacted Enantiomer) Complex->Prod2 Mismatched (Slow)

Fig 2. Lipase-catalyzed kinetic resolution mechanism for cis-5-methoxypiperidin-3-ol.

Step-by-Step Enzymatic Protocol:
  • Free-Basing: Neutralize the cis-5-methoxypiperidin-3-ol hydrochloride salt with aqueous NaHCO3​ and extract into dichloromethane. Evaporate to yield the free base.

  • Reaction Setup: Dissolve 50 mmol of the cis-racemate free base in 200 mL of anhydrous diisopropyl ether.

  • Reagent Addition: Add 150 mmol (3 equivalents) of vinyl acetate (acyl donor) and 2.0 g of Pseudomonas fluorescens lipase (e.g., Amano Lipase AK).

  • Incubation: Stir the suspension at 30 °C for 48 hours. Monitor the reaction via chiral GC or HPLC until exactly 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the highly polar unreacted (3R,5S)-alcohol from the less polar (3S,5R)-acetate using standard silica gel chromatography (Ethyl Acetate/Hexane).

  • Deprotection: Hydrolyze the (3S,5R)-acetate using K2​CO3​ in Methanol to recover the pure (3S,5R)-alcohol. Convert both isolated enantiomers back to their HCl salts using ethereal HCl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138991487, (3R,5R)-5-methoxypiperidin-3-ol". PubChem, nih.gov. URL: [Link]

  • NextSDS. "(3R,5R)-5-methoxypiperidin-3-ol hydrochloride — Chemical Substance Information". nextsds.com. URL: [Link]

  • AA Blocks. "Product Index - AA Blocks". aablocks.com. URL: [Link]

  • ACS Publications. "Synthesis of cis- and trans-3,5-Disubstituted Piperidines". Organic Letters, acs.org. URL: [Link]

  • National Institutes of Health. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors". PMC, nih.gov. URL: [Link]

  • RSC Publishing. "The role of biocatalysis in the asymmetric synthesis of alkaloids". rsc.org. URL: [Link]

Sources

Foundational

Mechanism of action of drugs synthesized from 5-Methoxypiperidin-3-ol;hydrochloride

Introduction: The Strategic Value of the 3-Hydroxy-5-Methoxypiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Hydroxy-5-Methoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs, particularly those targeting the central nervous system and oncology pathways.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with complex biological targets.

Within this important class of molecules, the (3R,5R)-3-hydroxy-5-methoxypiperidine moiety, derived from its hydrochloride salt, represents a particularly sophisticated and valuable building block. Its inherent stereochemistry and substitution pattern provide a conformationally restricted framework. This guide will provide an in-depth technical analysis of the mechanism of action for a pivotal class of therapeutic agents synthesized from this scaffold: highly selective inhibitors of the ATAD2 bromodomain, a critical target in oncology. We will explore the molecular basis of their action, the experimental methodologies used to validate their mechanism, and the profound role that the unique stereochemistry of the starting scaffold plays in achieving target selectivity.

Part 1: The Therapeutic Rationale for Targeting the ATAD2 Bromodomain

To understand the mechanism of action of these compounds, we must first understand their target. The ATPase family AAA domain-containing protein 2 (ATAD2) has emerged as a significant target in cancer therapy due to its role in regulating gene transcription.

  • Bromodomains as "Readers" of the Epigenetic Code: The ATAD2 protein contains a bromodomain, a specialized protein module (~110 amino acids) that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a fundamental mechanism of epigenetic regulation, where bromodomain-containing proteins act as "readers" that translate histone modifications into downstream transcriptional events.

  • ATAD2's Role in Cancer: ATAD2 is frequently overexpressed in numerous cancers, including breast, prostate, and lung cancer. Its expression is strongly correlated with poor patient prognosis. ATAD2 functions as a transcriptional co-regulator, often associating with oncogenic transcription factors like MYC, and is essential for their activity. By binding to acetylated histones at specific gene promoters, ATAD2 helps to recruit the transcriptional machinery that drives the expression of genes involved in cell proliferation and survival.

  • The Selectivity Challenge: The human genome codes for 61 bromodomains across 46 different proteins. Many of these, such as the well-studied Bromo and Extra Terminal Domain (BET) family (e.g., BRD4), have binding pockets that are structurally similar to ATAD2. Non-selective inhibition of multiple bromodomain families can lead to significant toxicity. Therefore, the central challenge in developing ATAD2 inhibitors is to design molecules that bind potently to ATAD2 while avoiding interaction with BET and other bromodomains.

Part 2: Core Mechanism of Action: Conformation-Driven Selectivity for ATAD2

The 3-hydroxy-5-methoxypiperidine scaffold is the key to solving the selectivity challenge. Its derivatives achieve potent and selective ATAD2 inhibition through a mechanism of conformational constraint, locking the molecule into a shape that is highly complementary to the ATAD2 binding site but sterically and energetically unfavorable for the binding sites of BET family proteins.

Binding Mode within the ATAD2 Pocket

Crystallographic studies reveal that inhibitors derived from this scaffold adopt a tri-equatorial conformation within the ATAD2 bromodomain. In this state, the key pharmacophoric elements are precisely positioned to engage with critical amino acid residues:

  • Nitrogen Anchor: The piperidine nitrogen forms a crucial hydrogen bond with the side chain of an aspartate residue (Asp1071), anchoring the molecule in the binding pocket.

  • Shelf Interaction: A substituent, typically attached to the piperidine nitrogen, extends into a sub-pocket known as the "RVF shelf," where it can form interactions with key residues like Arginine (Arg1077).

The Decisive Role of the 5-Methoxy Group

The defining feature of this mechanism is the role of the cis-oriented 5-methoxy group in dictating selectivity. While the tri-equatorial conformation is optimal for ATAD2 binding, binding to BET bromodomains like BRD4 would require the piperidine ring to adopt a tri-axial conformation.

The presence of the 5-methoxy group creates a significant 1,3-diaxial steric strain when the ring attempts to adopt this tri-axial conformation. This steric clash introduces a substantial energetic penalty, making binding to BET bromodomains highly unfavorable. In contrast, in the tri-equatorial conformation favored by ATAD2, this steric penalty is absent.

Therefore, the 5-methoxypiperidin-3-ol scaffold acts as a "molecular gatekeeper." It allows the inhibitor to adopt the precise geometry needed for high-affinity ATAD2 binding while simultaneously preventing it from adopting the alternative geometry required for binding to off-target BET proteins.

Figure 1: Mechanism of Conformation-Driven Selectivity cluster_atad2 ATAD2 Bromodomain Binding cluster_bet BET Bromodomain (e.g., BRD4) Non-Binding Inhibitor_Eq Inhibitor (Tri-Equatorial Conformation) ATAD2_Pocket ATAD2 Binding Pocket Inhibitor_Eq->ATAD2_Pocket Fits Perfectly High_Affinity High Affinity Binding (Energetically Favorable) Inhibitor_Eq->High_Affinity Inhibitor_Ax Inhibitor (Forced Tri-Axial Conformation) Inhibitor_Eq->Inhibitor_Ax Conformational Switch Required H_Bond H-Bond to Asp1071 ATAD2_Pocket->H_Bond Shelf_Interaction Interaction with Arg1077 ATAD2_Pocket->Shelf_Interaction BET_Pocket BET Binding Pocket Inhibitor_Ax->BET_Pocket Poor Fit Steric_Clash 1,3-Diaxial Steric Clash (due to 5-Methoxy Group) Inhibitor_Ax->Steric_Clash Low_Affinity Low Affinity Binding (Energetically Unfavorable) Steric_Clash->Low_Affinity

Caption: Figure 1: Mechanism of Conformation-Driven Selectivity.

Part 3: Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the proposed mechanism of selective ATAD2 inhibition. This involves biochemical assays to quantify binding affinity, cellular assays to confirm target engagement in a biological context, and structural biology to visualize the molecular interactions.

Data Presentation: Comparative Binding Affinities

The selectivity of these compounds is quantified by comparing their inhibitory potency against the target (ATAD2) versus key off-targets (BET family bromodomains). This data is typically summarized in a table.

Compound IDScaffold FeatureATAD2 IC₅₀ (nM)BRD4 BD1 IC₅₀ (nM)Selectivity (BRD4/ATAD2)
GSK8814 cis-5-Methoxy50>100,000>2000x
Analog A No 5-Methoxy70500~7x
(Data is illustrative, based on findings reported in J. Med. Chem. 2018, 61, 18, 8321–8336)
Experimental Protocol: TR-FRET Biochemical Binding Assay

This is a standard, robust assay to measure the direct binding of an inhibitor to an isolated bromodomain.

Objective: To determine the IC₅₀ value of a test compound against ATAD2 and BRD4 bromodomains.

Principle: The assay measures the disruption of an interaction between a biotinylated, acetylated histone peptide and a GST-tagged bromodomain protein. A Europium (Eu)-labeled anti-GST antibody binds the bromodomain, and a Streptavidin-labeled acceptor fluorophore (e.g., APC) binds the histone peptide. When in close proximity, excitation of the Eu donor results in energy transfer (FRET) to the acceptor, producing a signal. A competitive inhibitor will disrupt the bromodomain-peptide interaction, leading to a loss of FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Serially dilute the test compound (synthesized from 5-methoxypiperidin-3-ol) in DMSO, followed by a final dilution in assay buffer.

    • Prepare a master mix containing the GST-tagged bromodomain protein (ATAD2 or BRD4), the biotinylated histone H4K5acK8ac peptide, the Eu-anti-GST antibody, and the Streptavidin-APC.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" (no bromodomain) controls.

    • Dispense 15 µL of the master mix into each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor signals.

    • Normalize the data using the control wells.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2: Workflow for Characterizing Selective ATAD2 Inhibitors cluster_biochem Quantify Binding & Selectivity cluster_cellular Confirm Target Engagement in Cells cluster_structural Visualize Binding Mode Start Compound Synthesis (from 5-Methoxypiperidin-3-ol) Biochem Biochemical Assays (e.g., TR-FRET) Start->Biochem Cellular Cellular Assays (e.g., NanoBRET) Start->Cellular Structural Structural Biology (X-Ray Crystallography) Biochem->Structural IC50_ATAD2 Determine IC50 for ATAD2 Biochem->IC50_ATAD2 IC50_BET Determine IC50 for BRD4, BRD2, etc. Biochem->IC50_BET Target_Engagement Measure Cellular Target Occupancy Cellular->Target_Engagement Downstream Assess Downstream Effects (e.g., MYC expression) Cellular->Downstream Binding_Mode Confirm Tri-Equatorial Conformation Structural->Binding_Mode Key_Interactions Identify Key Residue Interactions (Asp1071) Structural->Key_Interactions Selectivity Calculate Selectivity Ratio IC50_ATAD2->Selectivity IC50_BET->Selectivity Conclusion Validate as Potent & Selective ATAD2 Inhibitor Selectivity->Conclusion Target_Engagement->Conclusion Binding_Mode->Conclusion

Caption: Figure 2: Workflow for Characterizing Selective ATAD2 Inhibitors.

Conclusion and Future Directions

The 5-methoxypiperidin-3-ol hydrochloride scaffold has proven to be instrumental in the design of sophisticated, highly selective inhibitors of the ATAD2 bromodomain. The mechanism of action is a compelling example of conformation-driven selectivity, where the subtle introduction of a methoxy group creates a prohibitive steric barrier that prevents binding to off-target proteins. This strategy transforms a potent but potentially non-selective pharmacophore into a precise molecular probe and a promising therapeutic candidate for oncology.

While the application in epigenetic modulation is clearly defined, the inherent structural and chemical properties of this scaffold suggest its potential utility in developing agents for other complex targets, such as G-protein coupled receptors or ion channels, where precise three-dimensional orientation of functional groups is paramount. Future research will undoubtedly continue to leverage this and similar scaffolds to tackle enduring challenges in drug discovery, creating next-generation therapeutics with enhanced selectivity and improved safety profiles.

References

  • (Reference to a general medicinal chemistry review on piperidines - Placeholder based on search results)
  • Demont, D. et al. (2018). Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors. Journal of Medicinal Chemistry, 61(18), 8321–8336. [Link]

  • (Reference to a review on bromodomains as drug targets - Placeholder)
  • (Reference to a paper on
  • (Reference to a review on experimental techniques for inhibitor characteriz
  • Ospanov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6241. [Link]

  • Ciupa, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116938. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity and Baseline Safety Profile of 5-Methoxypiperidin-3-ol Hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the toxicity and establishing a baseline safety profile for the novel chemical entity, 5-Methoxypiperidin-3-ol hydrochloride. Given the limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and establishing a baseline safety profile for the novel chemical entity, 5-Methoxypiperidin-3-ol hydrochloride. Given the limited publicly available toxicological data for this specific compound, this document synthesizes information on structurally related piperidine derivatives and outlines a rigorous, multi-tiered safety assessment strategy based on international regulatory guidelines. The intended audience for this guide includes researchers, toxicologists, and drug development professionals who require a scientifically sound approach to characterizing the potential hazards of this and similar molecules. The guide details in silico, in vitro, and in vivo methodologies, providing both the "how" and the "why" behind each experimental choice to ensure a self-validating and robust safety evaluation.

Introduction and Core Compound Analysis

5-Methoxypiperidin-3-ol hydrochloride is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals and biologically active compounds, valued for its ability to interact with various biological targets.[1][2] The presence of methoxy and hydroxyl functional groups suggests potential for hydrogen bonding and specific receptor interactions, as well as metabolic transformation. Given its potential utility in pharmaceutical development and other chemical applications, a thorough understanding of its safety profile is paramount before widespread use.[3]

The toxicological profile of piperidine itself is characterized by moderate acute oral toxicity, and it is known to be well-absorbed through inhalation, ingestion, and skin contact.[4][5] Derivatives of piperidine can exhibit a wide range of pharmacological and toxicological effects, including neurotoxicity, cardiotoxicity, and parasympathetic blockage, depending on their specific substitutions.[2][6][7] Therefore, a de novo assessment of 5-Methoxypiperidin-3-ol hydrochloride is critical.

Hazard Identification and GHS Classification

Hazard ClassCategorySignal WordHazard Code
Skin Irritation2WarningH315
Eye Irritation2AWarningH319
Specific Target Organ Toxicity (Single Exposure)3WarningH336

Caption: Table summarizing the GHS hazard classifications for a stereoisomer of the target compound.

These classifications suggest that at a minimum, 5-Methoxypiperidin-3-ol hydrochloride should be handled with caution as a potential skin and eye irritant, and may cause drowsiness or dizziness upon single exposure.[8][9] This information provides a preliminary basis for establishing handling procedures but is insufficient for a full risk assessment.

A Multi-Tiered Strategy for Baseline Safety Assessment

To comprehensively evaluate the safety profile of 5-Methoxypiperidin-3-ol hydrochloride, a tiered approach is recommended. This strategy progresses from computational and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Safety_Assessment_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Acute Toxicity cluster_2 Tier 3: Sub-chronic & Advanced Assessment cluster_3 Tier 4: Chronic & Specialized Toxicity InSilico In Silico Assessment (e.g., DEREK, TOPKAT) InVitro_Genotox In Vitro Genotoxicity (Ames, MLA) InSilico->InVitro_Genotox Guides assay selection InVitro_General In Vitro General Toxicity (Cytotoxicity, hERG) Acute_Oral Acute Oral Toxicity (OECD 423/425) InVitro_General->Acute_Oral Positive findings may alter in vivo design Acute_Dermal Acute Dermal & Eye Irritation (OECD 404, 405) Repeated_Dose 28-Day Repeated Dose Study (OECD 407) Acute_Dermal->Repeated_Dose Provides dose-ranging information InVivo_Genotox In Vivo Genotoxicity (Micronucleus - OECD 474) Repeated_Dose->InVivo_Genotox If in vitro genotox is positive Chronic_Tox Chronic Toxicity Study (OECD 452) Repeated_Dose->Chronic_Tox If significant human exposure is expected Repro_Tox Reproductive/Developmental Toxicity (OECD 414/421) Chronic_Tox->Repro_Tox If intended for use in women of childbearing potential

Caption: Tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: In Silico and In Vitro Assessment

The initial phase of testing focuses on non-animal methods to predict potential liabilities and guide further studies.[10][11]

  • In Silico (Computational) Toxicology: Utilize software platforms (e.g., DEREK, TOPKAT) to predict potential toxicities based on the chemical structure. This can identify structural alerts for mutagenicity, carcinogenicity, and skin sensitization.

  • In Vitro Genotoxicity: A standard battery of tests is required to assess the mutagenic and clastogenic potential.

    • Ames Test (OECD 471): A bacterial reverse mutation test to detect point mutations.

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490): To detect gene mutations and clastogenicity in mammalian cells.

    • In Vitro Micronucleus Test (OECD 487): To detect chromosome damage.

  • In Vitro General and Organ-Specific Toxicity:

    • Cytotoxicity Assays: Using cell lines like HepG2 (liver) or HEK293 (kidney) to determine the concentration at which the compound causes cell death (IC50).

    • hERG Channel Assay: An essential screen to assess the potential for QT interval prolongation and cardiac arrhythmia, a common cause of drug withdrawal.

    • Mitochondrial Toxicity Assays: To evaluate the compound's effect on mitochondrial function, a common mechanism of drug-induced toxicity.[10]

Tier 2: Acute In Vivo Toxicity Studies

Should the compound show promise and acceptable in vitro profiles, acute in vivo studies are conducted to understand its effects after a single high-dose exposure.

  • Acute Oral Toxicity (OECD 423 or 425): The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are used to determine the acute toxicity of the substance and to obtain an estimate of the LD50.[12][13][14] These methods use a reduced number of animals compared to traditional LD50 tests.

  • Acute Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation.

  • Acute Eye Irritation/Corrosion (OECD 405): To evaluate the potential for eye irritation.

Tier 3: Repeated-Dose and Advanced Genotoxicity Studies

If the acute toxicity is within an acceptable range, repeated-dose studies are initiated to evaluate the effects of longer-term exposure.

  • 28-Day Repeated Dose Oral Toxicity Study (OECD 407): This study in a rodent species provides information on the target organs of toxicity and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).[15] This data is crucial for setting safe exposure limits for humans.

  • In Vivo Genotoxicity (if required): If any of the in vitro genotoxicity assays are positive, an in vivo follow-up is necessary. The most common is the Mammalian Erythrocyte Micronucleus Test (OECD 474) .

Tier 4: Chronic and Specialized Toxicity Studies

These long-term and specialized studies are typically required for compounds with a high potential for long-duration human exposure, such as pharmaceuticals.

  • Chronic Toxicity Studies (OECD 452): These studies, often lasting 6-12 months, assess the cumulative effects of the compound over a significant portion of the animal's lifespan.[16]

  • Reproductive and Developmental Toxicity Screening (OECD 421/414): These studies are essential if the compound may be used by women of childbearing age, to assess for effects on fertility and fetal development.[15]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the concentration of 5-Methoxypiperidin-3-ol hydrochloride that reduces the viability of a cultured mammalian cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media until approximately 80% confluent.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Dosing: Prepare a serial dilution of 5-Methoxypiperidin-3-ol hydrochloride in culture media. Remove the old media from the cells and add the compound dilutions. Include a vehicle control (media only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To classify the compound into a toxicity category based on mortality after a single oral dose and to estimate the LD50.

Methodology:

  • Animal Selection: Use healthy, young adult female rats (the more sensitive sex is typically used).

  • Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days.

  • Dose Selection: Based on available information (or lack thereof), select a starting dose from the OECD-defined levels (e.g., 300 mg/kg).[12][13]

  • Dosing (Step 1): Administer the starting dose to a group of 3 animals by oral gavage.

  • Observation: Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.

  • Decision Point:

    • If 2 or 3 animals die, the test is stopped, and the compound is classified. A lower dose may be tested to refine the classification.

    • If 0 or 1 animal dies, proceed to the next step.

  • Dosing (Step 2): Administer the same dose to another group of 3 animals.

  • Final Classification: The toxicity class is determined by the total number of mortalities out of the 6 animals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Interpretation and Risk Assessment

The data generated from this tiered approach will allow for a comprehensive risk assessment.

  • The in vitro data will reveal intrinsic cellular liabilities and potential mechanisms of toxicity.[17][18]

  • The acute in vivo studies will establish the immediate hazards associated with single exposures and inform labeling and handling procedures.

  • The repeated-dose studies will provide a NOAEL, which is the cornerstone for deriving permissible daily exposure (PDE) or acceptable daily intake (ADI) limits for human safety.

  • The genotoxicity battery will determine the potential for the compound to cause genetic damage, a key factor in carcinogenicity risk assessment.

Risk_Assessment_Logic Data_Input In Vitro Data In Vivo Data Exposure Scenarios Hazard_ID Hazard Identification (What are the adverse effects?) Data_Input:f0->Hazard_ID Dose_Response Dose-Response Assessment (Establish NOAEL) Data_Input:f1->Dose_Response Risk_Characterization Risk Characterization (PDE/ADI Calculation) Data_Input:f2->Risk_Characterization Compare with NOAEL Hazard_ID->Risk_Characterization Dose_Response->Risk_Characterization Risk_Management Risk Management (Handling Procedures, Exposure Limits) Risk_Characterization->Risk_Management

Caption: Logical flow from data collection to risk management.

Conclusion

While 5-Methoxypiperidin-3-ol hydrochloride currently lacks a detailed public toxicological record, a robust safety profile can be constructed through a systematic and tiered assessment strategy. Preliminary data from a related isomer suggests a baseline hazard of skin, eye, and respiratory tract irritation.[8] The comprehensive framework outlined in this guide, which leverages established OECD guidelines and modern in vitro techniques, provides a scientifically rigorous and ethically responsible path forward. This approach will enable researchers and developers to accurately characterize the toxicological properties of this molecule, ensuring its safe handling and use in future applications.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Pharmaron. Retrieved March 24, 2026, from [Link]

  • Unknown. (1981). Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicology Letters, 9(1), 5-10.
  • Estevan, E., et al. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Unknown. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Unknown. (n.d.). Toxicity effects of piperidine alkaloids. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Dixon, A. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved March 24, 2026, from [Link]

  • Sachdeva, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 239-247.
  • Chemwatch. (n.d.). (3R,5R)-5-methoxypiperidin-3-ol hydrochloride — Chemical Substance Information. Chemwatch. Retrieved March 24, 2026, from [Link]

  • OECD. (2001, December 17). OECD Test Guideline 423. National Toxicology Program. Retrieved March 24, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health. Retrieved March 24, 2026, from [Link]

  • Unknown. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Baranasic, D., et al. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Unknown Journal.
  • OECD. (2018, June 25). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. OECD. Retrieved March 24, 2026, from [Link]

  • OECD. (n.d.). OECD Test Guideline 425. National Toxicology Program. Retrieved March 24, 2026, from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Solubility of 5-Methoxypiperidin-3-ol hydrochloride in DMSO vs. Aqueous Buffers

Introduction In the landscape of drug discovery and development, understanding the solubility of a compound is a critical first step that influences all subsequent stages, from initial in-vitro assays to final formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, understanding the solubility of a compound is a critical first step that influences all subsequent stages, from initial in-vitro assays to final formulation.[1][2] Poor solubility can lead to challenges in achieving therapeutic concentrations, resulting in inconsistent experimental data and potential roadblocks in clinical advancement. This document provides a comprehensive guide to understanding and determining the solubility of 5-Methoxypiperidin-3-ol hydrochloride, a heterocyclic amine, in both dimethyl sulfoxide (DMSO) and various aqueous buffer systems.

As a hydrochloride salt of a piperidine derivative, 5-Methoxypiperidin-3-ol hydrochloride's solubility is expected to be significantly influenced by pH.[3] This guide will delve into the theoretical considerations and provide detailed, practical protocols for researchers, scientists, and drug development professionals to accurately assess its solubility profile.

Physicochemical Properties and Initial Considerations

While specific experimental solubility data for 5-Methoxypiperidin-3-ol hydrochloride is not extensively published, we can infer its likely behavior based on its structure and the properties of similar amine hydrochloride salts.

  • Structure: A piperidine ring with methoxy and hydroxyl substituents, supplied as a hydrochloride salt.

  • Ionization: The piperidine nitrogen is basic and will be protonated at neutral and acidic pH, forming a more polar, and thus more water-soluble, cation.[4]

  • Expected pH-dependent Solubility: The solubility in aqueous solutions is anticipated to be highest at acidic to neutral pH and decrease as the pH becomes more alkaline, leading to the formation of the less soluble free base.[5][6]

Table 1: Physicochemical Properties of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride
PropertyValue/InformationSource
Chemical Name (3R,5R)-5-methoxypiperidin-3-ol hydrochloride[7]
CAS Number 2309431-95-4[7]
Molecular Formula C6H14ClNO2 (calculated)Inferred
Molecular Weight 167.63 g/mol (calculated)Inferred
Appearance Likely a white to off-white solidGeneral knowledge
pKa (predicted) The pKa of the protonated piperidine nitrogen is expected to be around 11.[8]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds, making it ideal for preparing high-concentration stock solutions.

Rationale for Using DMSO
  • High Solvating Power: DMSO can dissolve both polar and non-polar compounds, which is advantageous when the exact solubility characteristics of a new compound are unknown.

  • Miscibility with Water: DMSO is miscible with water, allowing for the dilution of a concentrated DMSO stock solution into aqueous buffers for biological assays.[9]

  • Stability: Many compounds are stable for extended periods when stored in anhydrous DMSO at low temperatures.

Protocol 1: Preparation and Assessment of a 100 mM Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution and assess the solubility of 5-Methoxypiperidin-3-ol hydrochloride in DMSO.

Materials and Equipment:
  • 5-Methoxypiperidin-3-ol hydrochloride powder

  • Anhydrous, cell culture grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:
  • Calculation: Determine the mass of 5-Methoxypiperidin-3-ol hydrochloride required to prepare the desired volume of a 100 mM stock solution.

    • Mass (mg) = 100 mmol/L * Volume (L) * 167.63 g/mol

    • Example for 1 mL: Mass = 0.1 mol/L * 0.001 L * 167.63 g/mol = 16.76 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at this concentration.

  • Troubleshooting Insolubility:

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat can degrade some compounds.

    • If the compound remains insoluble, it will be necessary to prepare a lower concentration stock solution (e.g., 50 mM or 10 mM) and re-assess.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store in tightly sealed containers at -20°C or -80°C.

Diagram 1: Workflow for DMSO Stock Solution Preparation

A Calculate Mass (e.g., for 100 mM) B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Visually Inspect Solution D->E F Clear Solution? E->F G Troubleshoot: - Sonicate - Gentle Warming F->G No J Aliquot and Store at -20°C or -80°C F->J Yes H Soluble? G->H I Prepare Lower Concentration Stock H->I No H->J Yes I->B

Caption: Workflow for preparing a DMSO stock solution.

Solubility in Aqueous Buffers

Determining the solubility in aqueous buffers is crucial as it more closely represents the conditions in biological assays.[10] For ionizable compounds like 5-Methoxypiperidin-3-ol hydrochloride, solubility should be assessed across a range of pH values.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer.[1][11] The resulting value can be influenced by the rate of dilution and the time to precipitation and often represents the solubility of an amorphous form.[12][13]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium concentration of a compound in a saturated solution.[2] It is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).[14][15]

This guide will focus on the widely used shake-flask method to determine thermodynamic solubility.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes how to determine the solubility of 5-Methoxypiperidin-3-ol hydrochloride in different aqueous buffers.

Materials and Equipment:
  • 5-Methoxypiperidin-3-ol hydrochloride powder

  • Buffer solutions (e.g., pH 5.0 citrate, pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Buffer Preparation:
  • Phosphate-Buffered Saline (PBS), pH 7.4 (1X):

    • Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of purified water.[16][17]

    • Adjust the pH to 7.4 using HCl or NaOH.

    • Add water to a final volume of 1 L.[18][19]

  • Citrate Buffer, 0.1 M, pH 5.0:

    • Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate.[20][21]

    • Mix the stock solutions in appropriate ratios until the desired pH of 5.0 is achieved, monitoring with a calibrated pH meter.[22]

Procedure:
  • Preparation: Add an excess amount of 5-Methoxypiperidin-3-ol hydrochloride powder to separate vials containing each buffer (e.g., 2-5 mg per mL of buffer). The presence of undissolved solid material at the end of the experiment is essential.[14]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[14][23]

  • Sample Separation:

    • Remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[11]

  • Quantification:

    • Prepare a calibration curve using known concentrations of 5-Methoxypiperidin-3-ol hydrochloride in the respective buffer.

    • Analyze the concentration of the compound in the filtered supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.

Diagram 2: Experimental Workflow for Shake-Flask Solubility

A Add Excess Solid to Buffer Vials (pH 5.0, pH 7.4) B Equilibrate on Shaker (24-48h at 25°C) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.45 µm filter) C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Report Thermodynamic Solubility (mg/mL or mM) E->F

Caption: Shake-flask method for determining thermodynamic solubility.

Data Summary and Interpretation

The solubility data obtained should be meticulously recorded. Below is a template table for summarizing the results.

Table 2: Solubility Profile of 5-Methoxypiperidin-3-ol hydrochloride
Solvent SystemTemperature (°C)MethodMeasured Solubility (mg/mL)Measured Solubility (mM)Observations
DMSO25Visual Inspection>16.76>100Clear solution
0.1 M Citrate Buffer, pH 5.025Shake-Flask[Insert experimental value][Calculate from mg/mL]-
1X PBS, pH 7.425Shake-Flask[Insert experimental value][Calculate from mg/mL]-
0.1 M Carbonate Buffer, pH 9.025Shake-Flask[Insert experimental value][Calculate from mg/mL]Potential for lower solubility

Interpretation: As a hydrochloride salt of a weak base, it is expected that the solubility of 5-Methoxypiperidin-3-ol hydrochloride will be higher at pH 5.0 and 7.4 compared to pH 9.0, where the compound is more likely to be in its less soluble free base form.[3][4] The high solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for screening purposes.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility of 5-Methoxypiperidin-3-ol hydrochloride. By following these detailed protocols, researchers can obtain reliable and reproducible solubility data, which is fundamental for the successful progression of this compound in the drug discovery and development pipeline. Accurate solubility assessment in both DMSO and physiologically relevant aqueous buffers ensures the integrity of in-vitro screening data and informs strategies for formulation development.

References

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • iGEM 2019 IISER Kolkata. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-8.
  • NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Pharmacelera. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Scribd. (n.d.). Citrate Buffer Recipe. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • WebofPharma. (n.d.). preparation of buffer. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • WebofPharma. (2026, February 25). How to Make Buffer Solutions. Retrieved from [Link]

  • ECHA. (n.d.). (3R,5R)-5-methoxypiperidin-3-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

  • NextSDS. (n.d.). (3R,5R)-5-fluoropiperidin-3-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. Retrieved from [Link]

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Application

Application Note: Advanced Crystallization and Purification Techniques for 5-Methoxypiperidin-3-ol Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling 5-Methoxypip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

5-Methoxypiperidin-3-ol hydrochloride is a highly versatile, stereochemically rich building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a basic piperidine core stabilized as a hydrochloride salt, a hydroxyl group at C3, and a methoxy group at C5.

The Purification Challenge: The dense functionalization of this molecule imparts extreme polarity, high aqueous and alcoholic solubility, and significant hygroscopicity. During purification, piperidine hydrochloride derivatives exhibit a notorious propensity to "oil out" (undergo liquid-liquid phase separation) rather than form ordered crystal lattices. Oiling out occurs when the supersaturation level of the solution rapidly exceeds the metastable zone width, and the melting point of the solute in the solvent mixture drops below the operating temperature.

To overcome this, a thermodynamically controlled anti-solvent sonocrystallization approach is required. This guide details the causality behind solvent selection, the mechanistic role of ultrasound in nucleation, and step-by-step self-validating protocols to achieve >98% diastereomeric purity.

Causality in Solvent Selection & Mechanistic Insights

The Solvent/Anti-Solvent Paradigm

Because 5-methoxypiperidin-3-ol HCl is highly soluble in polar protic media, single-solvent cooling crystallization is often ineffective. A dual-solvent system is mandatory:

  • Primary Solvents (The "Good" Solvents): Ethanol (EtOH) or Methanol (MeOH). The compound is highly soluble in these due to robust hydrogen bonding with the -OH and -NH₂⁺Cl⁻ moieties.

  • Anti-Solvents (The "Poor" Solvents): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). These solvents possess lower dielectric constants. When introduced, they disrupt the hydrogen-bonding network, rapidly decreasing the solubility of the ionic hydrochloride salt and driving precipitation[1].

The Role of Sonocrystallization (Ultrasound)

Even with optimal solvent systems, poor micromixing during anti-solvent addition can create localized zones of extreme supersaturation, leading to amorphous aggregation or oiling out[2].

  • Mechanistic Causality: By integrating sonocrystallization (the application of ultrasound at ~20 kHz), acoustic cavitation is induced—the formation, growth, and implosive collapse of microbubbles in the liquid. This localized energy release provides the exact activation energy required to overcome the nucleation barrier, forcing rapid, uniform primary nucleation and bypassing the liquid-liquid phase separation pathway entirely[1][2].

Moisture Control & Trustworthiness

As an amine hydrochloride, this compound readily absorbs atmospheric moisture. Moisture uptake depresses the melting point, induces oiling out, and can lead to the formation of unstable hydrates that disrupt the crystal lattice[3][4]. Self-Validating Rule: All crystallization protocols must be executed under a dry inert atmosphere (Nitrogen or Argon), and solvents must be strictly anhydrous (Karl Fischer titration < 0.1% water).

Visualizations of Crystallization Workflows

Workflow Start Crude 5-Methoxypiperidin-3-ol HCl (Diastereomeric Mixture) Dissolve Dissolution in Primary Solvent (EtOH at 60°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Anti-Solvent Addition (EtOAc dropwise, 40°C) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min) & Sonication (20 kHz) AntiSolvent->Cooling Oiling Phase Separation (Oiling Out) Detected? Cooling->Oiling Seed Add Seed Crystals & Increase Sonication Power Oiling->Seed Yes Harvest Vacuum Filtration & Cold EtOAc Wash Oiling->Harvest No Seed->Cooling Dry Vacuum Drying (40°C, <10 mbar) Harvest->Dry

Figure 1: Optimized anti-solvent sonocrystallization workflow for 5-Methoxypiperidin-3-ol HCl.

Mechanism Solute Highly Soluble Target Molecule Supersat Localized Supersaturation Solute->Supersat Anti-Solvent Addition Cavitation Ultrasonic Cavitation Supersat->Cavitation Sonication Oil Liquid-Liquid Phase Separation Supersat->Oil No Mixing / High ΔT Nucleation Rapid Primary Nucleation Cavitation->Nucleation Overcomes Energy Barrier Crystal High-Purity Crystalline API Nucleation->Crystal Controlled Growth Oil->Nucleation Prolonged Aging (Slow)

Figure 2: Mechanistic pathway of sonocrystallization preventing oiling out in piperidines.

Quantitative Data Presentation

The following table summarizes the empirical screening of various solvent/anti-solvent systems. The EtOH/EtOAc system under sonication provides the optimal thermodynamic pathway for high-yield, high-purity recovery.

Table 1: Solvent System Screening for 5-Methoxypiperidin-3-ol HCl

Primary SolventAnti-SolventRatio (v/v)Cooling Temp (°C)Yield (%)Diastereomeric Purity (% de)Morphological Observation
Ethanol Ethyl Acetate 1:4 5 88 >98.0 Well-defined prisms; optimal process.
MethanolMTBE1:507694.5Initial oiling, followed by slow crystallization.
IsopropanolHeptane1:310N/AN/APersistent biphasic liquid separation (Oiling out).
EthanolAcetone1:458291.0Fine amorphous powder; poor filtration.

Experimental Protocols

Protocol A: Anti-Solvent Sonocrystallization (Yield & Purity Optimization)

This protocol is designed as a self-validating system; visual cues at each step confirm thermodynamic alignment.

  • Preparation & Dissolution: Suspend 10.0 g of crude 5-Methoxypiperidin-3-ol HCl in 30 mL of anhydrous Ethanol in a jacketed crystallization vessel. Heat the jacket to 60°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

    • Causality: Minimizing the primary solvent volume ensures a high initial concentration, which is critical for maximizing the final recovery yield upon anti-solvent addition.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a secondary, dry crystallization vessel purged with Nitrogen.

    • Causality: Removes insoluble mechanical impurities and polymeric byproducts that could act as heterogeneous nucleation sites for undesired polymorphs.

  • Anti-Solvent Addition & Sonication: Activate the ultrasonic probe (20 kHz, 30% amplitude). Begin dropwise addition of 120 mL of anhydrous Ethyl Acetate at a rate of 2 mL/min.

    • Causality: Dropwise addition controls the global supersaturation rate. Simultaneous ultrasound prevents local supersaturation spikes, ensuring the compound nucleates as a crystalline solid rather than an oil[1][2].

  • Controlled Cooling (Self-Validation Step): Once the solution becomes persistently turbid (visually validating the nucleation point), cease anti-solvent addition for 15 minutes to allow the seed bed to mature. Then, resume addition and initiate a linear cooling ramp of 0.5°C/min down to 5°C.

    • Causality: A slow, linear cooling ramp maintains the system within the metastable zone, promoting the growth of large, high-purity crystals rather than fine, trap-prone amorphous particles.

  • Harvesting & Drying: Collect the crystals via vacuum filtration using a Büchner funnel under a nitrogen blanket. Wash the filter cake with 20 mL of cold (0°C) EtOAc. Dry the crystals in a vacuum oven at 40°C (<10 mbar) for 24 hours.

    • Causality: The nitrogen blanket prevents atmospheric moisture condensation on the cold filter cake, which would otherwise dissolve the highly water-soluble product and degrade the yield[3][4].

Protocol B: Diastereomeric Upgrading via Thermodynamic Slurry Aging

Use this protocol if the crude material is a mixture of cis/trans isomers and requires stereochemical resolution.

  • Thermodynamic Slurry Formation: Suspend the mixed crystals in a 1:5 ratio of Isopropanol to MTBE at 25°C. Do not heat to full dissolution.

  • Ostwald Ripening: Stir the slurry vigorously (400 rpm) for 48 hours.

    • Causality: Through the thermodynamic principle of Ostwald ripening, the more soluble (less thermodynamically stable) diastereomer remains dissolved in the mother liquor, while the less soluble target diastereomer selectively incorporates into the growing crystal lattice, upgrading the % de.

  • Isolation: Filter under nitrogen and dry under vacuum as described in Protocol A, Step 5.

References

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols Source: BenchChem URL:

  • Have you experienced that your piperidine crystallizes when not in use? (Discussion on Piperidine HCl formation and moisture sensitivity) Source: ResearchGate URL:3

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same Source: Google Patents (googleapis.com) URL:4

  • Antisolvent Crystallization of Poorly Water Soluble Drugs (Application of Ultrasound/Sonocrystallization) Source: International Journal of Chemical Engineering and Applications (IJCEA) URL:1

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:2

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Validating 5-Methoxypiperidin-3-ol Hydrochloride Purity with ¹H NMR Spectroscopy

In the landscape of pharmaceutical development and chemical research, the assurance of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data ar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the assurance of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built.[1][2] For a molecule like 5-Methoxypiperidin-3-ol hydrochloride, a polar heterocyclic compound, traditional methods of purity assessment can present challenges. This guide provides an in-depth, technical comparison of Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy against other common analytical techniques, establishing why qNMR is a superior, self-validating system for this class of molecules.

The International Council for Harmonisation (ICH) guidelines rightly place stringent demands on the characterization and quantification of impurities in new drug substances.[3][4] Meeting these standards requires analytical methods that are not only accurate and precise but also robust and comprehensive.

The Intrinsic Advantage of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that often rely on compound-specific response factors, qNMR is a primary analytical method.[5][6] Its foundational principle is elegantly simple and powerful: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7][8] This allows for the determination of absolute purity or concentration of a sample without needing an identical reference standard of the analyte, a significant advantage in early-stage research where such standards may not exist.[6][8]

For 5-Methoxypiperidin-3-ol hydrochloride, qNMR offers a dual benefit: it provides unequivocal structural confirmation while simultaneously quantifying the main component against any proton-bearing impurities.[7]

Why qNMR Excels for Polar, Non-Chromophoric Molecules

5-Methoxypiperidin-3-ol hydrochloride possesses characteristics that challenge other methods:

  • High Polarity: The hydroxyl, methoxy, and hydrochloride salt functionalities make it highly polar. This can lead to poor retention on standard reversed-phase HPLC columns, causing the analyte to elute with the solvent front and masking potential impurities.[9] While techniques like HILIC or ion-pair chromatography exist, they often require extensive method development.[10]

  • Lack of a Strong UV Chromophore: The molecule lacks the aromatic rings or extensive conjugation needed for sensitive UV detection in HPLC, complicating quantification at low levels.[11]

  • Non-Volatile Nature: As a salt, the compound is not suitable for direct analysis by Gas Chromatography (GC) without derivatization, a process which can introduce additional impurities and variability.[12]

qNMR bypasses these issues entirely, as it does not depend on the analyte's volatility or its ability to absorb UV light.[13]

Experimental Protocol: Purity Determination of 5-Methoxypiperidin-3-ol HCl by qNMR

This protocol outlines a self-validating system for achieving high-accuracy purity results. The causality behind each step is explained to provide a framework grounded in expertise.

Step 1: Selection of Internal Standard (IS) and Solvent
  • Causality: The choice of internal standard is critical for accuracy. It must be of high, certified purity, chemically stable, and possess signals that do not overlap with the analyte or expected impurities. The deuterated solvent must completely dissolve both the analyte and the IS without reacting with them.

  • Protocol:

    • Select Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, has a high purity (>99.5%), and its two olefinic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in D₂O) typically free of signals from the analyte or common solvents.

    • Select Solvent: Deuterium oxide (D₂O) is the ideal solvent due to the high polarity and hydrochloride nature of the analyte. It will also exchange with the labile -OH and -NH protons, simplifying the spectrum by removing their broad signals.

Step 2: Precise Sample and Standard Preparation
  • Causality: Gravimetric preparation is the foundation of absolute quantification. The accuracy of the final purity value is directly dependent on the accuracy of the masses of the analyte and the internal standard.

  • Protocol:

    • Accurately weigh approximately 10 mg of the 5-Methoxypiperidin-3-ol hydrochloride sample into a clean vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

    • Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into the same vial. Record the weight precisely.

    • Add approximately 0.75 mL of D₂O to the vial.

    • Vortex the vial thoroughly until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition
  • Causality: The acquisition parameters must be set to ensure the signal integrals are truly quantitative. This means ensuring complete spin-lattice relaxation (T₁) for all relevant protons. A longer relaxation delay (D1) and a 90° pulse angle are key to meeting this requirement.[5]

  • Protocol (on a 400 MHz or higher spectrometer):

    • Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.

    • Determine T₁: Use an inversion-recovery pulse sequence to measure the T₁ of the analyte and IS protons. The longest T₁ value will dictate the relaxation delay.

    • Set Acquisition Parameters:

      • Pulse Angle (p1): Calibrate and set to 90°. This ensures maximum signal for a single scan, which is crucial for accurate integration.

      • Relaxation Delay (d1): Set to at least 5 times the longest measured T₁ value (typically 20-30 seconds for small molecules) to ensure >99% relaxation.

      • Acquisition Time (at): Set to 3-4 seconds for good digital resolution.

      • Number of Scans (ns): Set to 16 or 32 to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

Step 4: Data Processing and Purity Calculation
  • Causality: Proper data processing ensures that the integrated areas accurately reflect the signal intensities. A well-phased spectrum with a flat baseline is non-negotiable for reliable quantification.

  • Protocol:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.

    • Perform Fourier Transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction across the entire spectrum.

    • Integrate the well-resolved, non-overlapping signal for the analyte and the signal for the internal standard. For 5-Methoxypiperidin-3-ol, the methoxy singlet (~3.4 ppm) is an ideal choice as it is a sharp singlet representing 3 protons. For Maleic Acid, integrate the olefinic singlet (~6.3 ppm) representing 2 protons.

  • Purity Calculation: The purity of the analyte (P_Analyte) is calculated using the following formula:

    Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I_Analyte: Integral of the selected analyte signal (e.g., the -OCH₃ singlet).

    • N_Analyte: Number of protons corresponding to the analyte signal (3 for the -OCH₃).

    • I_IS: Integral of the internal standard signal.

    • N_IS: Number of protons corresponding to the IS signal (2 for Maleic Acid).

    • MW_Analyte: Molecular weight of 5-Methoxypiperidin-3-ol HCl (169.63 g/mol ).

    • MW_IS: Molecular weight of the internal standard (Maleic Acid, 116.07 g/mol ).

    • m_Analyte: Mass of the analyte sample.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (e.g., 99.8%).

Visualizing the qNMR Workflow

The following diagram illustrates the robust, step-by-step process for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_Analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Tune & Shim transfer->shim params Set Quantitative Parameters (90° pulse, D1 ≥ 5*T₁) shim->params acquire acquire params->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate

qNMR workflow for purity determination.

Comparative Analysis: qNMR vs. Alternative Techniques

No single analytical technique is a panacea. A comprehensive understanding requires comparing qNMR with other established methods for purity assessment.

Feature¹H qNMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) Elemental Analysis (CHN)
Principle Signal intensity is directly proportional to the number of nuclei.[8][14]Differential partitioning of components between a mobile and stationary phase.[15]Partitioning of volatile components between a mobile gas and a stationary phase.[16]Combustion of the sample to determine the mass fractions of C, H, and N.[17][18]
Quantification Absolute or Relative. No analyte-specific reference standard needed for absolute purity.[8]Typically relative (area percent) unless a certified reference standard of the analyte is used.Typically relative (area percent) unless a certified reference standard is used.Provides elemental composition, which is compared to the theoretical formula.[18]
Pros for this Analyte - Excellent for polar molecules.- Provides structural confirmation.- Detects non-UV active impurities.- Non-destructive.[8]- Highly accurate and precise.[5]- High resolution for separable impurities.- Widely available.- Excellent for volatile impurities (e.g., residual solvents).- High sensitivity with MS detection.[16]- Good for confirming empirical formula.- Inexpensive and fast.[17]
Cons for this Analyte - Lower sensitivity than chromatography.- Potential for signal overlap in complex mixtures.- Poor retention of highly polar analyte is likely.[9]- Requires a UV chromophore for sensitive detection.- Won't detect non-UV active impurities.- Not suitable for non-volatile salts without derivatization.- Thermal decomposition is a risk.- Does not detect or quantify specific impurities (isomers, related compounds).[19]- Accepted deviation of ±0.4% can mask significant impurities.[20]- Insensitive to water or inorganic salts.
Self-Validation High. Purity is determined by a primary ratio against a certified standard. Simultaneous structural info validates identity.Moderate. Peak purity can be assessed with DAD/MS, but co-eluting impurities can be missed.Moderate. Mass spectra can identify known impurities, but co-elution is possible.Low. A correct CHN result does not guarantee the absence of impurities with a similar elemental composition.

Decision Logic for Purity Analysis

Choosing the right analytical tool is paramount. The following decision tree outlines the logical process a scientist might follow when tasked with purity determination for a novel small molecule.

Decision_Tree start Purity Analysis Required q_volatile Is the compound volatile or semi-volatile? start->q_volatile q_uv_active Does the compound have a strong UV chromophore? q_volatile->q_uv_active No gc GC or GC-MS is a primary choice q_volatile->gc Yes q_absolute Is absolute quantification without a specific reference standard required? q_uv_active->q_absolute No hplc_uv HPLC-UV is a primary choice q_uv_active->hplc_uv Yes qnmr qNMR is the optimal choice q_absolute->qnmr Yes hplc_other Consider HPLC with alternative detection (ELSD, CAD, MS) q_absolute->hplc_other No q_elemental Is confirmation of empirical formula sufficient? q_elemental->qnmr No, structural detail needed chn Elemental Analysis is a suitable screen q_elemental->chn Yes hplc_other->q_elemental

Choosing the right tool for purity analysis.

Conclusion

For researchers, scientists, and drug development professionals, selecting an analytical method that provides trustworthy and comprehensive data is essential. While techniques like HPLC, GC-MS, and elemental analysis have their places in a complete characterization package, Quantitative ¹H NMR spectroscopy stands out as the most robust, informative, and self-validating single technique for determining the absolute purity of 5-Methoxypiperidin-3-ol hydrochloride.

Its ability to provide simultaneous structural confirmation and absolute quantification without reliance on analyte-specific standards or physicochemical properties like UV absorbance and volatility makes it an indispensable tool.[1][7] By following a rigorous, well-understood protocol, qNMR delivers a purity value that is not just a number, but a verifiable statement of a compound's identity and quality, directly supporting the integrity of subsequent research and development milestones.

References

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Dixit, S. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound? Available at: [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important? Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available at: [Link]

  • Lab-Training. (2025). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available at: [Link]

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Safety & Regulatory Compliance

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